Enantiomer-Dependent nAChR Subtype Binding Affinity and Selectivity
The stereochemistry of the 2,5-DBH scaffold profoundly impacts nicotinic acetylcholine receptor (nAChR) subtype affinity. For the 5-methyl-2-(6-chloropyridazin-3-yl) derivative, the (1R,4R) enantiomer exhibits a Ki of 26 nM at the α4β2 nAChR subtype, whereas the (1S,4S) enantiomer shows a Ki of 139 nM under identical assay conditions—a 5.3-fold difference in binding affinity [1]. This demonstrates that the (1R,4R) configuration is not interchangeable with its mirror image for target engagement. Furthermore, the (1R,4R) enantiomer displays notable subtype selectivity: its affinity for α7 nAChR (Ki = 748 nM) is 29-fold weaker than for α4β2 (Ki = 26 nM), a selectivity window that is distinct from the (1S,4S) profile [1].
| Evidence Dimension | Binding affinity (Ki) at nAChR subtypes |
|---|---|
| Target Compound Data | (1R,4R)-2-(6-chloropyridazin-3-yl)-5-methyl-2,5-DBH: α4β2 Ki = 26 nM; α7 Ki = 748 nM |
| Comparator Or Baseline | (1S,4S)-2-(6-chloropyridazin-3-yl)-5-methyl-2,5-DBH: α4β2 Ki = 139 nM |
| Quantified Difference | 5.3-fold lower Ki (higher affinity) for the (1R,4R) enantiomer at α4β2; 29-fold selectivity for α4β2 over α7 for the (1R,4R) compound |
| Conditions | Displacement of [3H]cytisine from α4β2 nAChR in rat brain homogenate; displacement of [3H]A-585539 from α7 nAChR in rat brain homogenate |
Why This Matters
Procurement of the correct (1R,4R) enantiomer is essential for CNS drug discovery programs targeting α4β2 nAChR, as the (1S,4S) form yields a 5-fold loss in potency.
- [1] BindingDB: BDBM50319930 (1R,4R) vs. BDBM50319929 (1S,4S). Ki data for α4β2 (26 nM vs. 139 nM) and α7 (748 nM for 1R,4R). View Source
